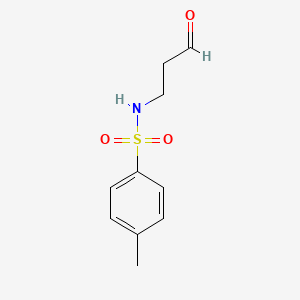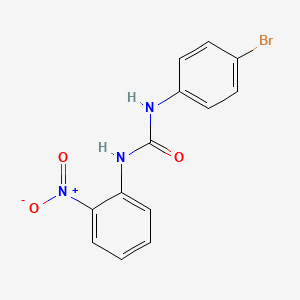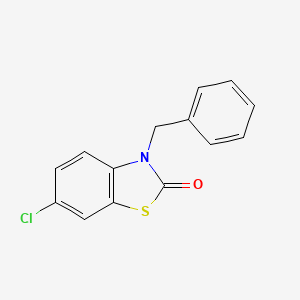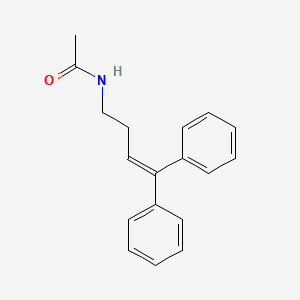
Tridecadodecaene-1,13-dithione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tridecadodecaene-1,13-dithione: is a synthetic organic compound characterized by the presence of two sulfur atoms in a dithiole ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tridecadodecaene-1,13-dithione can be synthesized through the reaction of carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a dithioacetal intermediate, which is then converted to the desired dithione compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient and reusable catalysts, such as copper bis(dodecyl sulfate), can enhance the yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: Tridecadodecaene-1,13-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of nickel (Ni) or rhodium (Rh) catalysts.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH, I2, Br2, Cl2, MnO2/CH2Cl2.
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.
Substitution: RLi, RMgX, RCuLi, enolates, NH3, RNH2, NaOCH3.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Aplicaciones Científicas De Investigación
Chemistry: Tridecadodecaene-1,13-dithione is used as a protecting group for carbonyl compounds in organic synthesis. It is also employed in the synthesis of complex natural products and pharmaceuticals .
Biology and Medicine: Its unique structure allows for the design of molecules with enhanced biological activity .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mecanismo De Acción
The mechanism by which tridecadodecaene-1,13-dithione exerts its effects involves the interaction with specific molecular targets, such as enzymes or receptors. The compound’s dithiole ring structure allows it to form stable complexes with metal ions, which can modulate the activity of metalloproteins and other biomolecules . Additionally, the compound can undergo redox reactions, influencing cellular redox balance and signaling pathways .
Comparación Con Compuestos Similares
1,3-Dithianes: These compounds share a similar dithiole ring structure and are used as protecting groups for carbonyl compounds.
1,3-Dithiolanes: Similar to dithianes, these compounds are also used in organic synthesis and have comparable reactivity.
Uniqueness: Tridecadodecaene-1,13-dithione is unique due to its extended conjugation and specific substitution pattern, which confer distinct chemical and physical properties. This uniqueness makes it valuable in applications requiring specific reactivity and stability .
Propiedades
Número CAS |
628315-47-9 |
|---|---|
Fórmula molecular |
C13S2 |
Peso molecular |
220.3 g/mol |
InChI |
InChI=1S/C13S2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-15 |
Clave InChI |
MNRAIKCITPNRKC-UHFFFAOYSA-N |
SMILES canónico |
C(=C=C=C=C=C=C=S)=C=C=C=C=C=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


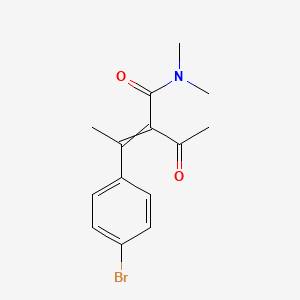
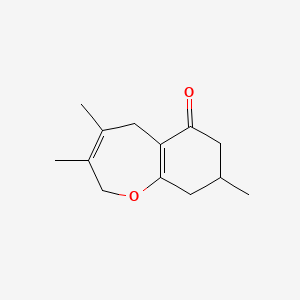
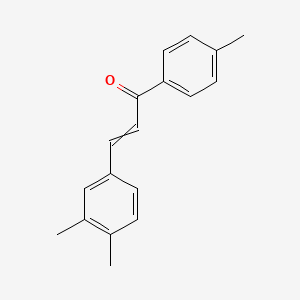
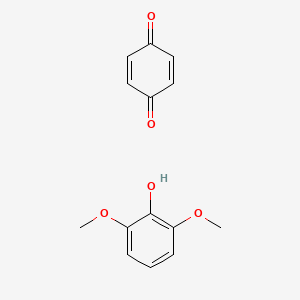
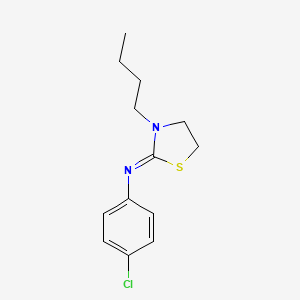
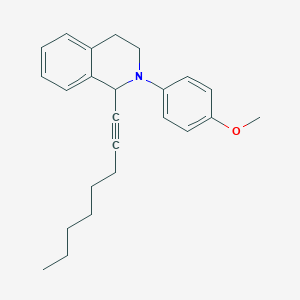
![1H-Indole-2-carboxamide, 5-bromo-3-[(3,5-dimethylphenyl)sulfonyl]-](/img/structure/B14214493.png)
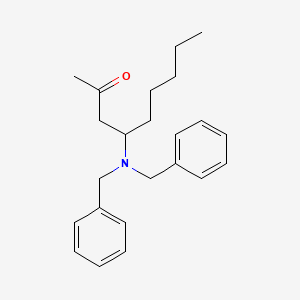

![1-[([1,1'-Biphenyl]-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14214511.png)
